molecular formula C16H17NO7S3 B2959154 Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1797874-33-9

Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2959154
CAS No.: 1797874-33-9
M. Wt: 431.49
InChI Key: RFONHQBWFCRTQC-UHFFFAOYSA-N
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Description

Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted at position 3 with dual sulfonyl groups. The first sulfonyl group bridges the thiophene ring to an azetidine (4-membered nitrogen-containing ring), while the second sulfonyl group links the azetidine to a 4-methoxyphenyl moiety. This structure combines sulfonamide and azetidine motifs, which are notable in agrochemicals and pharmaceuticals for their bioactivity and metabolic stability.

Properties

IUPAC Name

methyl 3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO7S3/c1-23-11-3-5-12(6-4-11)26(19,20)13-9-17(10-13)27(21,22)14-7-8-25-15(14)16(18)24-2/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFONHQBWFCRTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's biological activity.
  • Sulfonyl groups : These enhance the compound's reactivity and interaction with biological targets.
  • Thiophene moiety : A five-membered sulfur-containing ring that is often involved in biological interactions.

The molecular formula of the compound is C19H19N3O4S2C_{19}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 417.5 g/mol.

The primary mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, particularly those involved in cell wall synthesis, similar to other sulfonamide derivatives that inhibit transpeptidase enzymes responsible for bacterial cell wall formation.
  • Antioxidant Activity : Preliminary studies suggest that the compound may modulate oxidative stress pathways, potentially by influencing the Nrf2-Keap1 signaling pathway, which is crucial for cellular defense against oxidative damage .

Biological Activity Overview

Research findings indicate a range of biological activities associated with this compound:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antitumor Potential

Recent investigations into analogs of this compound have revealed promising antitumor activity. Studies involving azetidine-containing compounds indicate that modifications can enhance potency against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have reported on the biological effects and therapeutic potential of related compounds:

  • Study on Antitumor Agents : A study published in Journal of Medicinal Chemistry explored analogs of azetidine compounds and their efficacy against tumor cells. The findings indicated that structural modifications significantly impacted their anticancer activity, highlighting the importance of the azetidine moiety in enhancing biological effects .
  • Mechanistic Insights : Research has shown that compounds with similar structures can inhibit specific protein-protein interactions (PPIs), particularly those involving Nrf2, which plays a pivotal role in cellular responses to oxidative stress. This suggests that this compound may also possess similar properties .

Data Table: Biological Activities Summary

Biological ActivityTargetReference
AntimicrobialBacterial Cell Wall Synthesis
AntitumorCancer Cell Lines
AntioxidantNrf2-Keap1 Pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Thifensulfuron-methyl
  • Structure: Methyl 3-{[N-(6-methoxy-4-methyl-1,2-dihydro-1,3,5-triazin-2-ylidene)-(C-hydroxycarbonimidoyl)amino]sulfonyl}thiophene-2-carboxylate .
  • Comparison :
    • Core similarity : Both compounds share a methyl thiophene-2-carboxylate backbone.
    • Key differences : Thifensulfuron-methyl contains a sulfonylurea bridge (-SO₂-NH-C(O)-N-) linked to a triazine ring, whereas the target compound replaces the urea moiety with an azetidine-sulfonyl group and a 4-methoxyphenyl substituent.
    • Application : Thifensulfuron-methyl is a sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in plants . The target compound’s azetidine-sulfonyl groups may alter its mechanism of action or selectivity.
(b) Metsulfuron-methyl
  • Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
  • Comparison :
    • Core difference : Metsulfuron-methyl uses a benzoate core, while the target compound employs a thiophene carboxylate.
    • Functional groups : Both have sulfonyl and methoxy groups, but metsulfuron-methyl’s triazine-based sulfonylurea contrasts with the azetidine-sulfonyl linkage in the target compound.
    • Bioactivity : Metsulfuron-methyl is a potent ALS inhibitor; structural divergence suggests the target compound may exhibit distinct biological properties .

Pharmaceutical Intermediates with Thiophene Carboxylate Scaffolds

(a) Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Structure: Ethyl ester derivative with bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents .
  • Comparison: Core similarity: Both compounds are thiophene-2-carboxylate derivatives. Substituent divergence: The target compound uses dual sulfonyl groups, while this analogue features sulfur-based substituents (sulfanyl group) and halogen/cyano moieties. Application: The ethyl ester compound is an intermediate for thienothienopyrimidines, which are explored for pharmaceutical activity . The target compound’s sulfonamide-azetidine system may offer distinct pharmacokinetic properties.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Application
Target Compound Thiophene-2-carboxylate Dual sulfonyl groups, azetidine, 4-methoxyphenyl Sulfonamide, ester Agrochemical/Pharmaceutical (inferred)
Thifensulfuron-methyl Thiophene-2-carboxylate Sulfonylurea bridge, triazine ring Sulfonylurea, ester Herbicide
Metsulfuron-methyl Benzoate Sulfonylurea bridge, triazine ring Sulfonylurea, ester Herbicide
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Thiophene-2-carboxylate Bromo, cyano, ethoxycarbonylmethylsulfanyl Halogen, nitrile, thioether Pharmaceutical intermediate

Research Implications and Gaps

  • Structural uniqueness : The dual sulfonyl-azetidine system in the target compound is rare in literature. Its rigidity and electronic effects may influence receptor binding or metabolic stability compared to sulfonylureas or sulfur-containing analogues.
  • Mechanistic hypotheses : Unlike sulfonylurea herbicides (ALS inhibitors), the target compound’s sulfonamide-azetidine architecture could target enzymes like carbonic anhydrase or proteases, common in sulfonamide-based drugs.
  • Synthetic challenges : The azetidine ring’s strain and sulfonyl group reactivity may complicate synthesis, necessitating methods akin to Sandmeyer reactions or recrystallization techniques used in related thiophene derivatives .

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